1-(4,5-ジヒドロチアゾール-2-イル)アゼチジン-3-オール

概要

説明

Molecular Structure Analysis

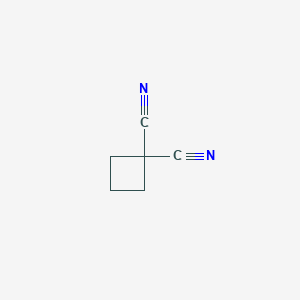

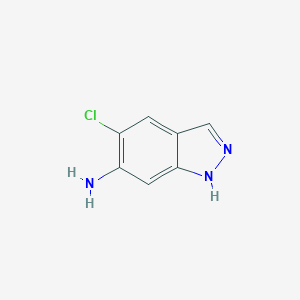

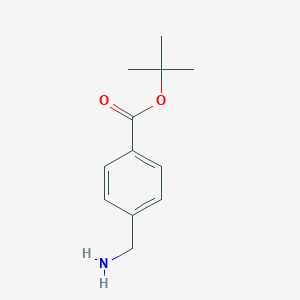

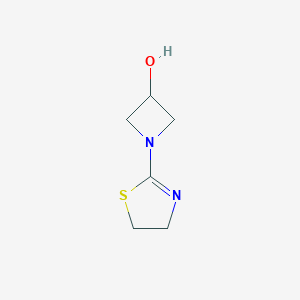

The molecular formula of “1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol” is C6H10N2OS, and its molecular weight is 158.22 g/mol. The InChI code for a similar compound, “1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride”, is provided , which might give some insights into the structure of “1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol”.科学的研究の応用

新規チアゾール誘導体の合成

チアゾールは、広範囲の生物活性を持つ重要なヘテロ環式化合物の一種です。問題の化合物は、新規チアゾール誘導体の合成における前駆体として役立ちます。 これらの誘導体は、さまざまな疾患を標的とする薬剤の核心構造として、医薬品に潜在的な用途があります .

抗炎症剤の開発

一部のチアゾール誘導体は、顕著な抗炎症作用を示すことが判明しています。 構造的成分として、1-(4,5-ジヒドロチアゾール-2-イル)アゼチジン-3-オールは、炎症を特徴とする状態に対する治療効果を期待できる、新規抗炎症剤の開発に利用できる可能性があります .

鎮痛薬の設計

抗炎症作用に加えて、特定のチアゾール化合物は鎮痛効果を示しています。 対象の化合物は、従来の鎮痛剤に関連する副作用なしに、鎮痛効果を提供できる、新規鎮痛薬の設計および合成に役立つ可能性があります .

作用機序

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, altering its activity and leading to downstream effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physical and chemical properties suggest that it may have reasonable bioavailability .

Result of Action

Based on the activities of similar compounds, it may have a range of potential effects, including antimicrobial, anti-inflammatory, and antitumor activities .

Action Environment

The action, efficacy, and stability of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is recommended to be stored at 2-8°C under an inert atmosphere .

特性

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRPTNRHTKKATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450764 | |

| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161715-27-1 | |

| Record name | 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。